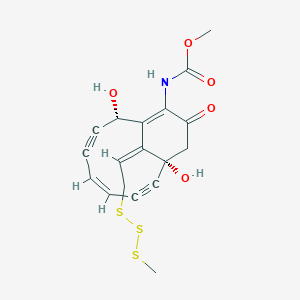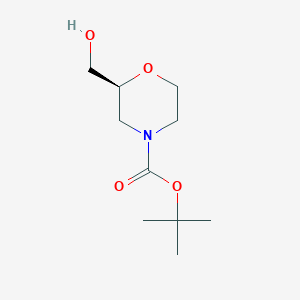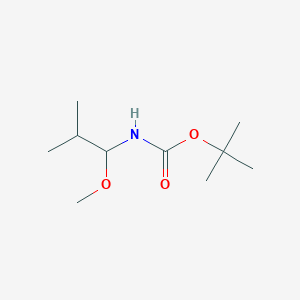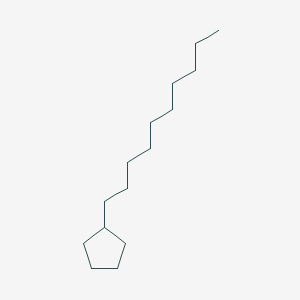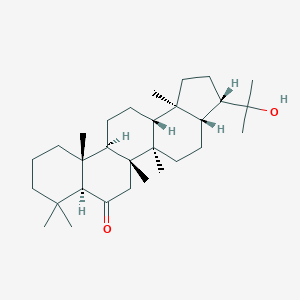
Zeorinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zeorinone is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the natural product zerumbone, which is found in the rhizomes of the Zingiberaceae family. Zeorinone has been synthesized using various methods, and its properties and applications have been studied extensively.
Mecanismo De Acción
The mechanism of action of zeorinone is not fully understood, but studies have shown that it interacts with various cellular targets, such as enzymes, receptors, and signaling pathways. Zeorinone has been shown to inhibit the activity of enzymes involved in inflammation, cancer, and microbial growth. It has also been shown to modulate various signaling pathways, such as the NF-κB and MAPK pathways.
Efectos Bioquímicos Y Fisiológicos
Zeorinone has been shown to have various biochemical and physiological effects, such as reducing inflammation, inducing apoptosis, and inhibiting microbial growth. It has also been shown to modulate the expression of various genes involved in inflammation, cancer, and microbial growth. In addition, zeorinone has been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Zeorinone has several advantages for use in lab experiments, such as its high purity, stability, and low toxicity. It is also readily available and can be synthesized using various methods. However, zeorinone has some limitations, such as its low solubility in water and some organic solvents. This can make it difficult to use in some experiments, and researchers may need to use specialized techniques to overcome these limitations.
Direcciones Futuras
There are several future directions for research on zeorinone. One area of interest is the development of zeorinone-based materials, such as zeorinone-coated nanoparticles, for various applications, such as drug delivery and imaging. Another area of interest is the study of zeorinone's effects on the gut microbiome and its potential use as a prebiotic or probiotic. Additionally, further research is needed to fully understand the mechanism of action of zeorinone and its potential applications in various fields.
Métodos De Síntesis
Zeorinone can be synthesized using different methods, including the reaction of zerumbone with various reagents such as methyl iodide, dimethyl sulfate, and allyl chloride. The yield of zeorinone synthesis depends on the reaction conditions, such as the reaction time, temperature, and the amount of reagents used. Researchers have optimized the synthesis method to obtain high yields of zeorinone.
Aplicaciones Científicas De Investigación
Zeorinone has been studied for its potential use in various fields, including medicine, agriculture, and material science. In medicine, zeorinone has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, zeorinone has been used as a natural pesticide to control pests and diseases. In material science, zeorinone has been used as a precursor for the synthesis of various materials, such as zeorinone-based polymers and zeorinone-coated nanoparticles.
Propiedades
Número CAS |
1750-34-1 |
|---|---|
Nombre del producto |
Zeorinone |
Fórmula molecular |
C30H50O2 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one |
InChI |
InChI=1S/C30H50O2/c1-25(2)14-9-15-28(6)23-11-10-22-27(5)16-12-19(26(3,4)32)20(27)13-17-29(22,7)30(23,8)18-21(31)24(25)28/h19-20,22-24,32H,9-18H2,1-8H3/t19-,20-,22+,23+,24-,27-,28+,29+,30+/m0/s1 |
Clave InChI |
MAVUFYZBQWGXHD-DDQAQDJJSA-N |
SMILES isomérico |
C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C(C)(C)O |
SMILES |
CC1(CCCC2(C1C(=O)CC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C |
SMILES canónico |
CC1(CCCC2(C1C(=O)CC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)
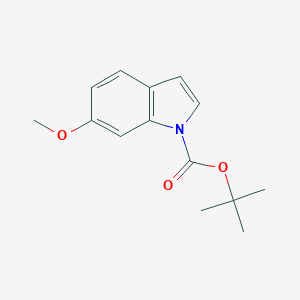
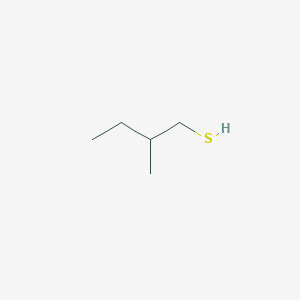
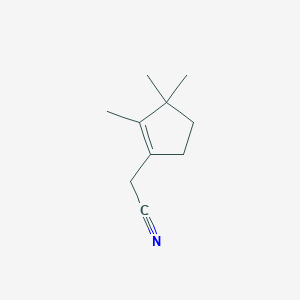
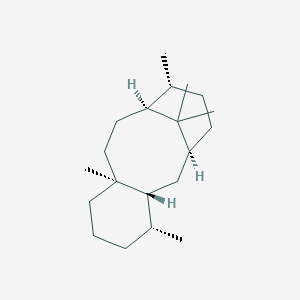
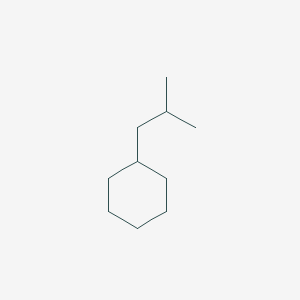
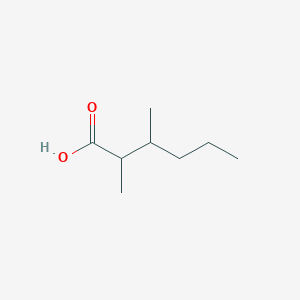

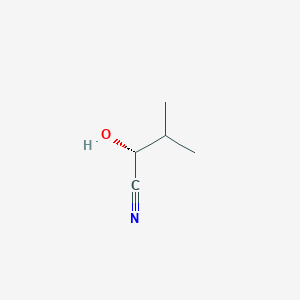
![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)
